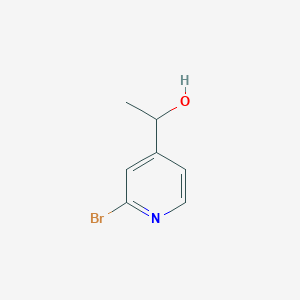

1-(2-Bromopyridin-4-yl)ethanol

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H8BrNO |

|---|---|

Poids moléculaire |

202.05 g/mol |

Nom IUPAC |

1-(2-bromopyridin-4-yl)ethanol |

InChI |

InChI=1S/C7H8BrNO/c1-5(10)6-2-3-9-7(8)4-6/h2-5,10H,1H3 |

Clé InChI |

DBNKYNVEWZKOJX-UHFFFAOYSA-N |

SMILES canonique |

CC(C1=CC(=NC=C1)Br)O |

Origine du produit |

United States |

Methodologies for the Synthesis of 1 2 Bromopyridin 4 Yl Ethanol and Analogs

Strategies for Constructing the Pyridine (B92270) Nucleus with Bromine Substitution

The initial and crucial step in synthesizing the target molecule is the formation of the 2-bromopyridine (B144113) scaffold. This can be achieved through two primary strategies: building the ring system from acyclic precursors (de novo synthesis) or by modifying a pre-existing pyridine ring.

De Novo Pyridine Synthesis Approaches

De novo synthesis offers the advantage of incorporating the desired bromine substituent during the ring formation process, often providing good control over regioselectivity. Transition metal-catalyzed [2+2+2] cycloaddition reactions are a powerful tool for constructing pyridine rings from simple, acyclic precursors like nitriles and alkynes. acs.org This method allows for the assembly of highly substituted pyridines with predictable substitution patterns. Another approach involves the cyclization of γ-functionalized α,β-unsaturated nitriles, which can be derived from the corresponding ketones. researchgate.net This strategy provides access to a variety of substituted pyridines by forming the ring through intramolecular cyclization.

Post-Synthetic Bromination of Pyridine Precursors

Alternatively, the bromine atom can be introduced onto a pre-formed pyridine ring. Direct bromination of pyridine itself can be challenging due to the electron-deficient nature of the ring, but methods have been developed to achieve this. One such method involves the use of hydrobromic acid and hydrogen peroxide. Another strategy is the diazotization of aminopyridines. For instance, 2-aminopyridine (B139424) can be converted to 2-bromopyridine via a Sandmeyer-type reaction, using sodium nitrite (B80452) in the presence of hydrobromic acid. orgsyn.org This is a widely used and effective method for introducing a bromine atom at the 2-position of the pyridine ring.

Furthermore, pyridine N-oxides can be utilized as versatile intermediates. researchgate.net The N-oxide functionality activates the pyridine ring towards electrophilic substitution, allowing for more controlled halogenation. Subsequent deoxygenation then yields the desired brominated pyridine. A ring-opening and closing strategy involving Zincke imine intermediates has also been reported for the regioselective halogenation of pyridines. nih.gov

Introduction of the Ethanol (B145695) Side Chain onto the Pyridine Ring

Once the 2-bromopyridine nucleus is in hand, the next stage is the introduction of the 1-hydroxyethyl group at the 4-position. This is typically accomplished through the manipulation of a carbonyl functionality.

Grignard and Organometallic Additions to Pyridyl Ketones and Aldehydes

A common and highly effective method for forming the ethanol side chain is the addition of an organometallic reagent to a corresponding pyridyl ketone or aldehyde. pearson.comlibretexts.org For the synthesis of 1-(2-bromopyridin-4-yl)ethanol, this would involve the reaction of a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium, with 2-bromo-4-formylpyridine. masterorganicchemistry.comyoutube.com The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol. youtube.com This method is widely applicable for the formation of a variety of secondary and tertiary alcohols. mmcmodinagar.ac.in

| Starting Material | Reagent | Product |

| 2-Bromo-4-formylpyridine | Methylmagnesium bromide | This compound |

| 4-Acetyl-2-bromopyridine | - | - |

Reduction of Carbonyl Functionalities (e.g., from acetylpyridine derivatives)

An alternative to organometallic addition is the reduction of a ketone. In this approach, 4-acetyl-2-bromopyridine serves as the key intermediate. smolecule.comcymitquimica.com The acetyl group can be reduced to the corresponding secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These hydride reagents deliver a hydride ion to the carbonyl carbon, followed by protonation of the alkoxide intermediate during workup to afford the desired this compound.

| Starting Material | Reducing Agent | Product |

| 4-Acetyl-2-bromopyridine | Sodium borohydride | This compound |

| 4-Acetyl-2-bromopyridine | Lithium aluminum hydride | This compound |

Ethylation Reactions via Alkylation or Cross-Coupling Methods

While less direct for the synthesis of the target alcohol, ethylation reactions can be employed to introduce an ethyl group onto the pyridine ring, which could then be functionalized. Cross-coupling reactions, such as those catalyzed by palladium or nickel, are powerful methods for forming carbon-carbon bonds. acs.orgnih.gov For instance, a 2-bromopyridine derivative could potentially be coupled with an ethyl organometallic reagent. acs.org However, this would yield 2-bromo-4-ethylpyridine, which would then require a subsequent oxidation step to introduce the hydroxyl group at the benzylic position, making this a more convoluted route compared to the methods described in 2.2.1 and 2.2.2.

Stereoselective Synthesis of Chiral Enantiomers of "this compound"

The synthesis of specific chiral enantiomers of this compound is crucial for various applications, particularly in pharmaceuticals, where the biological activity of a molecule can be highly dependent on its stereochemistry. Several strategies are employed to achieve high enantiomeric purity, including enzymatic kinetic resolution and asymmetric synthesis using chiral catalysts.

One prominent method for obtaining enantiomerically pure forms of related pyridinyl ethanols is through enzymatic kinetic resolution . This technique utilizes enzymes, such as lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For instance, the component B lipase (B570770) from Candida antarctica has demonstrated high enantioselectivity in the transesterification of racemic 1-(pyridinyl)-ethanols. researchgate.net In this process, the lipase preferentially esterifies one enantiomer (e.g., the (R)-alcohol), leaving the other enantiomer (e.g., the (S)-alcohol) unreacted. researchgate.net This allows for the isolation of both the esterified product and the remaining alcohol with high enantiomeric excess (ee). A similar approach has been successfully applied to resolve racemates of 1-(6-bromopyridin-2-yl)ethanol, yielding enantiomers with high purity. researchgate.net

Another effective method for chiral resolution is diastereomeric salt formation . This classical technique involves reacting the racemic alcohol with a chiral resolving agent, such as (+)- or (−)-dibenzoyl tartaric acid, to form diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the individual enantiomers of the alcohol can be recovered. This method has been shown to achieve high enantiomeric excess (ee > 98%).

Chiral High-Performance Liquid Chromatography (HPLC) provides an analytical and preparative method for separating enantiomers. Using a chiral stationary phase, such as a Chiralpak IA column, a racemic mixture of this compound can be resolved into its individual enantiomers. The absolute configuration of the separated enantiomers can then be validated using techniques like circular dichroism (CD).

The development of novel synthetic strategies for creating specific chemical entities in a stereoselective manner remains a significant goal in organic and medicinal chemistry. rsc.org These methods are vital for producing intermediates and final products for various applications. rsc.org

| Method | Description | Key Features |

| Enzymatic Kinetic Resolution | Utilizes enzymes (e.g., lipase) to selectively react with one enantiomer of a racemic mixture. | High enantioselectivity, mild reaction conditions. researchgate.net |

| Diastereomeric Salt Formation | Forms diastereomeric salts with a chiral resolving agent, which are then separated by crystallization. | Classical method, capable of high enantiomeric excess. |

| Chiral HPLC | Separates enantiomers based on their differential interaction with a chiral stationary phase. | Both analytical and preparative applications, allows for direct separation. |

Green Chemistry and Sustainable Synthetic Methodologies for "this compound" Production

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to design processes that are environmentally benign, economically viable, and sustainable. For the production of this compound and its precursors, several green chemistry approaches are being explored.

One key aspect of green chemistry is the use of renewable and eco-friendly energy sources . For example, parabolic solar reflectors have been utilized to provide the energy for refluxing reactions in the synthesis of related pyridine derivatives, offering a sustainable alternative to conventional heating methods. researchgate.net

The use of water as a solvent is another cornerstone of green chemistry. An environmentally benign and highly efficient method for the selective amination of polyhalogenated pyridines has been developed using water as the solvent. acs.org This approach avoids the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution. The reaction can also be scaled up for large-scale production. acs.org

Furthermore, the concept of atom economy , which maximizes the incorporation of all materials used in the process into the final product, is a guiding principle. Methodologies are being developed to optimize yield and conversion rates while minimizing by-products. researchgate.net For example, solvent-free "Grinding Chemistry" has been recognized as a less hazardous and low-risk pathway for synthesizing valuable organic compounds. researchgate.net

In the context of radiochemistry, efforts are being made to establish "green radiochemistry" laboratories. This includes using ethanol as the sole organic solvent throughout the entire manufacturing process, from cleaning the apparatus to product purification and formulation. nih.gov Such approaches significantly reduce the environmental impact of producing radiolabeled compounds.

| Green Chemistry Principle | Application in Pyridine Derivative Synthesis |

| Renewable Energy | Use of parabolic solar reflectors for reaction heating. researchgate.net |

| Green Solvents | Employing water as a solvent to avoid volatile organic compounds. acs.org |

| Catalyst Reusability | Development of durable, supported catalysts for multiple reaction cycles. researchgate.net |

| Atom Economy | Optimization of reactions to maximize yield and minimize waste, including solvent-free methods. researchgate.net |

| Sustainable Processes | Implementation of continuous flow synthesis and use of greener solvents like ethanol in all production stages. nih.gov |

Catalytic Approaches in the Synthesis of "this compound" Precursors

The synthesis of this compound often involves the preparation of key precursors, such as 2-bromo-4-acetylpyridine. Catalytic methods play a pivotal role in the efficient and selective synthesis of these intermediates.

A common precursor, 2-bromopyridine , is itself synthesized through various methods, including the bromination of 2-aminopyridine. Catalytic cross-coupling reactions, such as the Suzuki-Miyaura reaction, using 2-bromopyridine derivatives as substrates are fundamental in building more complex molecules. These reactions typically employ palladium or copper catalysts to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov

For instance, a palladium-catalyzed, multicomponent synthesis has been developed to create indolizines from 2-bromopyridines, demonstrating the versatility of these precursors in complex molecule synthesis. rsc.org Similarly, the Goldberg reaction , a copper-catalyzed N-arylation, provides an economical route to synthesize 2-N-substituted aminopyridines from 2-bromopyridine. mdpi.com This reaction can be performed with low catalyst loading and accommodates large-scale preparations. mdpi.com

The direct functionalization of the pyridine ring is another important catalytic strategy. Ruthenium(II) catalysts have been used for the C-6 acylmethylation of N-pyridyl-2-pyridones, showcasing the potential for selective C-H bond activation. mdpi.com

The synthesis of 4-acetylpyridine (B144475) , a precursor to the acetyl group in this compound, can be achieved through various routes. One method involves the reaction of 4-acetylpyridine oxime with other reagents. orgsyn.orgorgsyn.org The subsequent introduction of the bromo group or the formation of the ethanol moiety relies on further catalytic or stoichiometric reactions.

The reduction of the ketone precursor, 1-(2-bromopyridin-4-yl)ethanone (B1283064), to the final alcohol product is a critical step. This reduction can be achieved using various reducing agents, and stereoselectivity can be induced by using chiral catalysts or auxiliaries. rsc.org For example, the hydrogenation of related aryl 2-pyridyl ketones using platinum catalysts can lead to the corresponding alcohols with moderate to high diastereoselectivity. rsc.org

| Catalytic Reaction | Catalyst | Precursor(s) | Product Type |

| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(PPh3)4) | 2-Bromo-4-iodopyridine, Aryl Grignard reagents | 4-Aryl-2-bromopyridines researchgate.net |

| Goldberg Reaction | Copper (e.g., CuI/1,10-phenanthroline) | 2-Bromopyridine, N-methylamides | 2-Methylaminopyridine amides mdpi.com |

| Ullmann-Type C-N Cross-Coupling | Copper (e.g., CuCl) | Carbazoles, 2-Bromopyridine derivatives | N-Heteroarylcarbazoles nih.gov |

| Reductive Homocoupling | Palladium (e.g., Pd(OAc)2) | Bromopyridines | Bipyridines mdpi.com |

| C-H Functionalization | Ruthenium (e.g., Ru(II) complex) | N-pyridyl-2-pyridones | C-6-acylmethylated-2-pyridones mdpi.com |

Chemical Reactivity and Derivatization of 1 2 Bromopyridin 4 Yl Ethanol

Reactivity of the Pyridyl Bromine Moiety

The bromine atom at the 2-position of the pyridine (B92270) ring is a key handle for introducing molecular diversity through various metal-catalyzed and nucleophilic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent of 1-(2-bromopyridin-4-yl)ethanol serves as an excellent electrophilic partner.

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. libretexts.org It is widely used for the synthesis of biaryl compounds. libretexts.orgmdpi.com The reaction is generally catalyzed by a palladium(0) species and requires a base. fishersci.iepreprints.org For instance, the coupling of 2-bromopyridine (B144113) derivatives with arylboronic acids can be achieved using catalysts like Pd(PPh₃)₄ or Pd(OAc)₂. mdpi.compreprints.org The choice of ligand and base is crucial for reaction efficiency. mdpi.com

Negishi Coupling: This reaction involves the coupling of the bromopyridine with an organozinc reagent. wikipedia.org It is known for its high functional group tolerance and allows for the coupling of sp², sp³, and sp hybridized carbon atoms. wikipedia.org Palladium or nickel catalysts are commonly employed. mdpi.comwikipedia.org For example, 2-bromopyridine can be coupled with organozinc chlorides in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) to form bipyridines. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the bromopyridine and an amine. organic-chemistry.orglibretexts.org It is a powerful method for synthesizing aryl amines. organic-chemistry.org The reaction typically uses a palladium catalyst in conjunction with a bulky phosphine (B1218219) ligand and a base. amazonaws.comnih.gov This method is applicable to a wide range of primary and secondary amines. organic-chemistry.org

Table 1: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Pd(0) catalyst, Base | C-C |

| Negishi | Organozinc Reagent | Pd(0) or Ni catalyst | C-C |

| Buchwald-Hartwig | Amine | Pd catalyst, Phosphine Ligand, Base | C-N |

Nucleophilic Aromatic Substitution Reactions on the Bromopyridine Core

The bromine atom on the pyridine ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the C-Br bond towards nucleophilic attack is enhanced by the electron-withdrawing nature of the pyridine nitrogen. smolecule.com This allows for the introduction of various functional groups, such as alkoxy, amino, and thioalkoxy groups. smolecule.comvulcanchem.com The reaction typically proceeds via an addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. libretexts.org The presence of activating groups, such as nitro groups, can significantly increase the reaction rate. libretexts.org

Palladium-Catalyzed Transformations and Ligand Effects

The success of palladium-catalyzed reactions involving this compound is highly dependent on the choice of catalyst and ligands. researchgate.netrsc.org Different phosphine ligands, for example, can influence the reaction's efficiency and selectivity due to their varying steric and electronic properties. rsc.org Bidentate ligands like dppp (B1165662) (1,3-bis(diphenylphosphino)propane) and Xantphos are often used in Buchwald-Hartwig aminations and Suzuki couplings. mdpi.comamazonaws.comnih.gov The bite angle of the ligand can play a crucial role in balancing catalyst activity and stability. researchgate.netrsc.org In some cases, ligand-free palladium catalysts have also been shown to be effective, particularly in Suzuki reactions. researchgate.net The catalyst system, including the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and any additives, must be carefully optimized for each specific transformation. mdpi.comnih.gov

Transformations of the Ethanol (B145695) Side Chain

The ethanol side chain offers another point of functionalization through reactions of the hydroxyl group.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of the ethanol side chain can be oxidized to either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. wikipedia.org

Oxidation to Aldehydes: Milder oxidizing agents can selectively oxidize the primary alcohol to the corresponding aldehyde, 1-(2-bromopyridin-4-yl)acetaldehyde. libretexts.org Care must be taken to avoid over-oxidation to the carboxylic acid, often by removing the aldehyde from the reaction mixture as it forms. libretexts.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate(VI) in acidic conditions, will oxidize the primary alcohol all the way to the carboxylic acid, 2-(2-bromopyridin-4-yl)acetic acid. wikipedia.orglibretexts.orgchemguide.co.uk This reaction typically requires heating under reflux to ensure complete conversion. chemguide.co.uk

Table 2: Oxidation Products of the Ethanol Side Chain

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | Mild Oxidant | 1-(2-Bromopyridin-4-yl)acetaldehyde |

| This compound | Strong Oxidant (e.g., KMnO₄) | 2-(2-Bromopyridin-4-yl)acetic acid |

Esterification and Etherification Reactions for Functionalization

The hydroxyl group of the ethanol side chain can readily undergo esterification and etherification reactions to introduce new functional groups.

Esterification: Reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) under appropriate conditions will form the corresponding ester. This reaction is a common method for creating prodrugs or modifying the physicochemical properties of a molecule.

Etherification: The hydroxyl group can be converted into an ether by reaction with an alkyl halide or by using methods like the Williamson ether synthesis. This allows for the introduction of various alkyl or aryl groups, further expanding the chemical space accessible from this compound.

Formation of Halogenated Derivatives from the Hydroxyl Group

The secondary hydroxyl group of this compound can be readily converted into a variety of halogenated derivatives. This transformation is crucial for subsequent nucleophilic substitution reactions, expanding the synthetic utility of the scaffold. Standard methodologies for the conversion of secondary alcohols to alkyl halides are applicable here, typically proceeding via an SN2 mechanism which results in an inversion of stereochemistry at the chiral center. chemistrysteps.comorganic-chemistry.org

Chlorination: The most common reagent for converting a secondary alcohol to the corresponding alkyl chloride is thionyl chloride (SOCl₂). libretexts.orgopenstax.org The reaction is often performed in the presence of a base like pyridine, which serves to neutralize the HCl byproduct and facilitate the SN2 pathway. jove.commasterorganicchemistry.com This method is generally high-yielding and occurs under mild conditions, minimizing the risk of acid-catalyzed rearrangements. libretexts.org

Bromination: For the synthesis of the analogous bromo-derivative, 2-bromo-4-(1-bromoethyl)pyridine, phosphorus tribromide (PBr₃) is a standard and effective reagent for converting secondary alcohols. chemistrysteps.comopenstax.org An alternative and widely used method is the Appel reaction, which employs a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄). organic-chemistry.orgcommonorganicchemistry.comwikipedia.org This reaction also proceeds under mild conditions via an SN2 mechanism, yielding the alkyl bromide with high fidelity. organic-chemistry.org

Fluorination and Iodination: While less common, fluorinated derivatives can be prepared using reagents such as diethylaminosulfur trifluoride (DAST). Iodinated compounds can be synthesized using the Appel reaction with triphenylphosphine and iodine (I₂) or carbon tetraiodide (CI₄) as the iodine source. wikipedia.org

The table below summarizes common methods for the halogenation of the hydroxyl group.

| Target Derivative | Reagent(s) | Typical Solvent | Key Features | Reference |

|---|---|---|---|---|

| 2-Bromo-4-(1-chloroethyl)pyridine | Thionyl chloride (SOCl₂) | Dichloromethane (DCM), Pyridine | High yield, mild conditions, proceeds with inversion of stereochemistry (SN2). | libretexts.orgopenstax.orgmasterorganicchemistry.com |

| 2-Bromo-4-(1-bromoethyl)pyridine | Phosphorus tribromide (PBr₃) | Diethyl ether, THF | Effective for primary and secondary alcohols, SN2 mechanism. | chemistrysteps.comopenstax.org |

| 2-Bromo-4-(1-bromoethyl)pyridine | Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄) | Pyridine, Acetonitrile (B52724) | Appel reaction; mild conditions, high yields, inversion of stereochemistry. | organic-chemistry.orgcommonorganicchemistry.com |

| 2-Bromo-4-(1-iodoethyl)pyridine | Triphenylphosphine (PPh₃), Iodine (I₂) | Acetonitrile | Appel reaction variant for iodination. | wikipedia.org |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.net The this compound scaffold can be utilized in MCRs, typically after oxidation of the secondary alcohol to the corresponding ketone, 1-(2-bromopyridin-4-yl)ethanone (B1283064) . ambeed.comambeed.comfrontierspecialtychemicals.com This ketone is a key intermediate for isocyanide-based MCRs such as the Passerini and Ugi reactions.

Passerini Reaction: The Passerini three-component reaction (P-3CR) involves the combination of a carbonyl compound (ketone or aldehyde), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. organic-chemistry.orgwikipedia.org 1-(2-Bromopyridin-4-yl)ethanone can serve as the ketone component in this reaction, allowing for the rapid construction of complex molecules bearing the bromopyridine moiety. The reaction is typically performed in aprotic solvents at room temperature. organic-chemistry.org

Ugi Reaction: The Ugi four-component reaction (U-4CR) is even more powerful, combining a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.govmdpi.com By using 1-(2-bromopyridin-4-yl)ethanone as the ketone input, a diverse library of peptide-like structures can be generated, each containing the intact 2-bromopyridin-4-yl fragment. mdpi.com

Groebke-Blackburn-Bienaymé (GBB) Reaction: Another important MCR is the GBB reaction, which synthesizes imidazo[1,2-a]pyridines and related fused heterocycles from a 2-amino-heterocycle, an aldehyde, and an isocyanide. researchgate.netsciforum.netnih.gov To incorporate the core structure of our title compound, a two-step modification is required: amination at the C2 position to replace the bromine, followed by oxidation of the alcohol to an aldehyde. The resulting 2-amino-4-formylpyridine derivative can then participate as the key amidine component in the GBB reaction.

The table below outlines the potential application of derivatives of this compound in these MCRs.

| MCR Type | Required Derivative | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Passerini Reaction | 1-(2-Bromopyridin-4-yl)ethanone | Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide | organic-chemistry.orgwikipedia.org |

| Ugi Reaction | 1-(2-Bromopyridin-4-yl)ethanone | Ketone, Primary Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide | nih.govmdpi.com |

| Groebke-Blackburn-Bienaymé (GBB) Reaction | 2-Amino-4-formylpyridine derivative | Aldehyde, 2-Aminopyridine (B139424), Isocyanide | Imidazo[1,2-a]pyridine (B132010) | researchgate.netnih.govacs.org |

Cyclization and Heterocycle Formation Reactions Utilizing this compound Fragments

The bifunctional nature of this compound and its derivatives makes it an excellent precursor for the synthesis of fused heterocyclic systems. A particularly valuable target is the imidazo[1,2-a]pyridine scaffold, which is a core structure in numerous pharmaceutically active compounds. tci-thaijo.orgnih.gov

The synthesis of imidazo[1,2-a]pyridines is commonly achieved through the condensation of a 2-aminopyridine with an α-haloketone or, more broadly, with various carbonyl compounds under oxidative conditions. tci-thaijo.orgorganic-chemistry.orgnih.gov The this compound molecule can be strategically converted into a suitable precursor for this cyclization. The synthetic sequence involves two key transformations:

Amination: Nucleophilic aromatic substitution of the bromine atom at the C2 position with an amino group.

Oxidation: Oxidation of the secondary alcohol on the side chain to a ketone functionality.

This sequence yields 1-(2-aminopyridin-4-yl)ethanone (B1282295) . This molecule contains both the requisite 2-aminopyridine nucleus and an α-keto side chain. Although the cyclization would traditionally involve an external α-haloketone, in this case, the molecule possesses the necessary components for an intramolecular-type condensation or for reacting with other agents to facilitate cyclization. More commonly, the 1-(2-aminopyridin-4-yl)ethanone can react with various reagents to build the second ring. For example, reaction with an α-haloketone (in a variation of the Tschitschibabin reaction) or condensation with other carbonyl compounds under specific catalytic conditions can lead to the formation of a substituted imidazo[1,2-a]pyridine ring system. organic-chemistry.orgnih.gov

The table below details a plausible pathway for the synthesis of an imidazo[1,2-a]pyridine derivative starting from this compound.

| Step | Starting Material | Transformation | Product | Typical Reagents | Reference |

|---|---|---|---|---|---|

| 1 | This compound | Amination | 1-(2-Aminopyridin-4-yl)ethanol | Ammonia or protected amine, Cu catalyst | organic-chemistry.org |

| 2 | 1-(2-Aminopyridin-4-yl)ethanol | Oxidation | 1-(2-Aminopyridin-4-yl)ethanone | MnO₂, PCC, or Swern oxidation | nih.gov |

| 3 | 1-(2-Aminopyridin-4-yl)ethanone | Cyclization/Condensation | Substituted Imidazo[1,2-a]pyridine | Reaction with α-haloketones or oxidative cyclization conditions. | tci-thaijo.orgorganic-chemistry.orgnih.gov |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D-NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 1-(2-Bromopyridin-4-yl)ethanol, a combination of ¹H, ¹³C, and 2D-NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons. The expected signals for this compound are predicted based on the analysis of related structures, such as 1-(3-Pyridyl)ethanol and 2-Bromopyridine (B144113).

Pyridyl Protons: The pyridine (B92270) ring is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 6 (adjacent to the nitrogen) would likely appear as a doublet at the most downfield position. The protons at positions 3 and 5 would also appear as distinct signals, with their splitting patterns determined by coupling to each other and the C6 proton.

Methine Proton (-CHOH): The proton on the carbon bearing the hydroxyl group is expected to appear as a quartet, due to coupling with the three protons of the adjacent methyl group. Its chemical shift would be in the range of δ 4.8-5.0 ppm.

Methyl Protons (-CH₃): The three equivalent protons of the methyl group will appear as a doublet, coupled to the single methine proton, typically in the δ 1.4-1.6 ppm range.

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected.

Pyridyl Carbons: Five signals are anticipated for the pyridine ring carbons. The carbon bonded to the bromine atom (C2) would be significantly influenced by the halogen's electronegativity and would appear in a characteristic region (e.g., ~140-145 ppm). The other four carbons of the ring (C3, C4, C5, C6) will have distinct chemical shifts based on their position relative to the nitrogen, the bromine, and the ethanol (B145695) substituent.

Ethanol Carbons: The methine carbon (-CHOH) is expected around δ 65-70 ppm, while the methyl carbon (-CH₃) would appear further upfield, typically in the δ 20-25 ppm range.

2D-NMR Techniques: To unambiguously assign these signals, 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would show correlations between coupled protons (e.g., between the methine -CHOH proton and the methyl -CH₃ protons), confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on analogous compounds.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -CH₃ | ~1.5 | Doublet (d) | ~25 |

| -CHOH | ~4.9 | Quartet (q) | ~68 |

| -OH | Variable | Broad Singlet (br s) | - |

| Py-C2 | - | - | ~142 |

| Py-C3 | ~7.4 | Doublet (d) | ~121 |

| Py-C4 | - | - | ~155 |

| Py-C5 | ~8.3 | Singlet (s) | ~118 |

| Py-C6 | ~8.5 | Doublet (d) | ~150 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₇H₈BrNO. The molecular ion peak ([M]⁺) would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), showing two peaks of nearly equal intensity separated by two mass units (m/z 201 and 203).

The fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely include:

Alpha-cleavage: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion is a common fragmentation for secondary alcohols, leading to a stable, resonance-delocalized cation.

Loss of Water: Dehydration, the elimination of a water molecule (H₂O, 18 Da), is another characteristic fragmentation pathway for alcohols.

Cleavage of the C-C bond: Breakage of the bond between the pyridine ring and the ethanol side chain can also occur.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|---|

| 201 | 203 | [C₇H₈BrNO]⁺ | Molecular Ion ([M]⁺) |

| 186 | 188 | [C₆H₅BrNO]⁺ | Loss of •CH₃ |

| 183 | 185 | [C₇H₆BrN]⁺ | Loss of H₂O |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group's stretching vibration, with the broadening resulting from intermolecular hydrogen bonding. chemscene.com

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol side chain are expected just below 3000 cm⁻¹. chemscene.comnist.gov

C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O stretching vibration of the secondary alcohol is expected in the 1050-1150 cm⁻¹ range.

C-Br Stretch: The vibration of the carbon-bromine bond typically gives rise to an absorption in the fingerprint region, often below 700 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3600-3200 | O-H stretch (broad) | Alcohol (-OH) |

| 3100-3000 | C-H stretch | Aromatic (Pyridine) |

| 3000-2850 | C-H stretch | Aliphatic (-CH, -CH₃) |

| 1600-1400 | C=C and C=N stretch | Aromatic (Pyridine) |

| 1150-1050 | C-O stretch | Secondary Alcohol |

| Below 700 | C-Br stretch | Bromo-aromatic |

X-ray Crystallography for Solid-State Structural Determination (if applicable for related compounds)

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be publicly available, analysis of related compounds demonstrates the utility of this method. For instance, the crystal structures of compounds like 2-(2,4-dinitrophenyl)-1-(pyridin-4-yl)ethanol have been determined, providing exact bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state. If a suitable single crystal of this compound were obtained, this technique could provide unequivocal proof of its structure and reveal details about its solid-state packing and conformation.

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts (LCMS, HPLC)

Chromatographic techniques are indispensable for assessing the purity of a compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are standard methods for this purpose.

HPLC: A typical reverse-phase HPLC method for purity assessment of this compound would likely utilize a C18 stationary phase. The mobile phase would consist of a gradient mixture of an aqueous solvent (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, set to a wavelength where the pyridine ring exhibits strong absorbance (e.g., ~254 nm). chemicalbook.com The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis.

LCMS: Coupling liquid chromatography with a mass spectrometer provides an even more powerful analytical tool. LCMS not only separates the components of a mixture but also provides the mass-to-charge ratio of each component as it elutes from the column. This is invaluable for confirming the identity of the main peak as this compound by its molecular weight and for identifying any impurities present in the sample. chemicalbook.com

Table 4: Typical HPLC/LCMS Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at ~254 nm / Mass Spectrometry (ESI+) |

| Column Temperature | 25-35 °C |

Theoretical and Computational Investigations of 1 2 Bromopyridin 4 Yl Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure and reactivity of molecules. acs.org DFT methods balance computational cost and accuracy, making them suitable for studying medium-sized organic molecules like 1-(2-Bromopyridin-4-yl)ethanol. acs.org These calculations can determine a wide range of molecular properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and reactivity descriptors.

The electronic nature of this compound is significantly influenced by its substituents. The pyridine (B92270) ring is an electron-deficient aromatic system. The bromine atom at the 2-position acts as an electron-withdrawing group through its inductive effect, which can enhance the electrophilic character of the pyridine ring. smolecule.com Conversely, the ethanol (B145695) group at the 4-position can be a weak electron-donating group.

DFT calculations on structurally similar compounds, such as brominated pyridine derivatives, provide a template for the expected electronic properties of this compound. For instance, studies on the isomer (3-Bromopyridin-4-yl)methanol show that the bromine atom reduces the HOMO-LUMO energy gap by stabilizing the LUMO, which can enhance reactivity towards nucleophiles. A similar effect would be anticipated for the target molecule. The asymmetric substitution pattern is also expected to generate a significant molecular dipole moment.

Calculations can also map the electrostatic potential surface, identifying regions of positive and negative charge, which are indicative of sites susceptible to electrophilic or nucleophilic attack. For related amino-pyridine compounds, DFT-based Fukui indices have been used to identify nucleophilic sites, a technique directly applicable here.

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data Based on Analogues)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability; relevant for reactions with electrophiles. |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting ability; relevant for reactions with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | ~ 2.5 - 3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Electron Density on N | Negative | The pyridine nitrogen is a primary site for hydrogen bonding and protonation. |

| Electron Density on Br | Negative | The bromine atom is a potential site for halogen bonding and a leaving group in substitution reactions. |

Note: These values are illustrative and based on DFT calculations performed on similar bromopyridine structures. researchgate.net

Conformational Analysis and Stereochemical Modeling of this compound

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn dictates its physical properties and biological interactions. This compound has rotational freedom around the single bonds connecting the ethanol side chain to the pyridine ring. Theoretical methods, such as DFT or molecular mechanics, can be used to explore the potential energy surface associated with these rotations to identify the most stable conformers. researchgate.netresearchgate.net

The key dihedral angles determining the conformation are:

The rotation around the C4-C(ethanol) bond.

The rotation around the C(ethanol)-O bond.

For similar molecules, computational studies predict specific torsional angles that minimize steric hindrance between the substituents. For this compound, the most stable conformation would likely position the bulky hydroxyl and methyl groups of the ethanol moiety to minimize steric clash with the pyridine ring and the bromine atom.

Furthermore, the ethanol group is attached to a chiral carbon, meaning this compound exists as a pair of enantiomers: (R)-1-(2-Bromopyridin-4-yl)ethanol and (S)-1-(2-Bromopyridin-4-yl)ethanol. Stereochemical modeling is essential to understand the distinct properties of each enantiomer, as they can exhibit different interactions with other chiral molecules, such as biological receptors or enzymes. This is particularly relevant in pharmaceutical research, where enantiomers often have vastly different biological activities.

Molecular Dynamics Simulations for Understanding Solvent Interactions and Molecular Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior in a simulated environment, such as in a solvent or bound to a protein. researchgate.net For this compound, MD simulations can reveal how the molecule interacts with solvent molecules, like water or ethanol.

The ethanol group is capable of forming hydrogen bonds, both as a donor (from the -OH group) and as an acceptor (at the oxygen atom). vulcanchem.com The pyridine nitrogen atom is also a hydrogen bond acceptor. MD simulations can quantify the number and lifetime of these hydrogen bonds, which is critical for understanding the compound's solubility. vulcanchem.com It is predicted to be moderately soluble in polar solvents due to this hydrogen-bonding capacity. vulcanchem.com

In the context of drug design, MD simulations are invaluable for assessing the stability of a ligand-protein complex predicted by molecular docking. For an isomer, 2-(6-bromopyridin-2-yl)ethanol, MD simulations using software like GROMACS have been proposed to assess the stability of its complex with enzymes, providing insights into how the ligand's conformation and interactions evolve over time within the binding pocket. Such simulations would be equally applicable to study the dynamics of this compound when bound to a hypothetical target.

Prediction of Spectroscopic Properties from Computational Models (e.g., NMR chemical shifts, IR frequencies)

Computational models can predict spectroscopic data, which is a powerful tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. researchgate.net The process typically involves:

Performing a conformational search to identify low-energy conformers.

Optimizing the geometry of each conformer.

Calculating the magnetic shielding tensors for each nucleus.

Averaging the results based on the Boltzmann population of the conformers.

Scaling the calculated values against a reference compound (like tetramethylsilane) to yield chemical shifts.

Recent advances have incorporated machine learning to refine DFT-based predictions, leading to mean average errors as low as 0.16 ppm for ¹H and 1.26 ppm for ¹³C shifts compared to experimental data. frontiersin.org

Table 2: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (in ppm)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 (C-Br) | ~145 | Not Available |

| C3/C5 | ~120-125 | Not Available |

| C4 (C-CH(OH)CH₃) | ~155-160 | Not Available |

| C6 | ~150 | Not Available |

| CH(OH) | ~65-70 | Not Available |

| CH₃ | ~25 | Not Available |

Note: Predicted values are estimates based on general values for substituted pyridines and alcohols. Experimental data is not available in the provided sources.

IR Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum, can also be computed. sapub.org DFT calculations can predict the harmonic frequencies of vibrational modes. However, for greater accuracy, anharmonic computations are often performed, which account for the non-quadratic nature of the potential energy surface and phenomena like Fermi resonances. sapub.org For the ethanol moiety, characteristic stretching vibrations of the O-H and C-H bonds are expected in the 3600-3700 cm⁻¹ and 2800-3000 cm⁻¹ regions, respectively. sapub.org

Molecular Docking and Binding Affinity Predictions for Hypothetical Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. semanticscholar.org This method is central to structure-based drug design. For this compound, docking studies can hypothesize its potential as an inhibitor for various enzyme classes, such as kinases, which are common targets for pyridine-containing molecules.

The docking process involves:

Obtaining the 3D structure of a target protein, often from a database like the Protein Data Bank (PDB).

Defining a binding site or "grid box" on the protein.

Using a scoring function to evaluate thousands of possible binding poses of the ligand within the site.

The results are ranked by a docking score, which estimates the binding affinity (e.g., in kcal/mol). The interactions stabilizing the predicted complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the pyridine ring and aromatic amino acid residues, are then analyzed. smolecule.com The bromine atom can also participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity.

For example, docking studies on related bromopyridine derivatives have explored their potential as inhibitors of enzymes like cytochrome P450 and cyclin-dependent kinase 8 (CDK8). semanticscholar.org Software such as AutoDock Vina is commonly used for such predictions.

Table 3: Hypothetical Molecular Docking Results for this compound against a Kinase Target

| Parameter | Result | Interpretation |

| Docking Score | -7.5 kcal/mol | Suggests a favorable binding affinity. |

| Predicted Inhibition Constant (Ki) | ~ 2.5 µM | Estimates the concentration required for inhibition. |

| Key Interactions | Hydrogen bond between ethanol -OH and ASP145 backbone. | The hydroxyl group acts as a key hydrogen bond donor. |

| Hydrogen bond between pyridine N and LYS20 backbone. | The pyridine nitrogen acts as a hydrogen bond acceptor. | |

| π-π stacking with PHE80. | Aromatic interaction contributing to binding stability. smolecule.com | |

| Halogen bond between Br and TYR82 carbonyl oxygen. | A specific interaction enhancing affinity. |

Note: This table is purely illustrative. The target and results are hypothetical, based on typical interactions observed for similar pyridine-based kinase inhibitors. semanticscholar.org

Applications As a Building Block in Advanced Organic Synthesis Research

Precursor in Complex Heterocyclic Scaffold Synthesis

The dual functionality of 1-(2-Bromopyridin-4-yl)ethanol makes it an important precursor for synthesizing more elaborate heterocyclic systems. The bromine atom at the C-2 position is a key reactive handle, susceptible to a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. organic-chemistry.org This allows for the facile introduction of diverse aryl, alkynyl, and amino substituents. Furthermore, the ethanol (B145695) side chain can be oxidized to the corresponding ketone, 2-(2-Bromopyridin-4-yl)ethanone, providing an additional site for nucleophilic additions or condensation reactions.

This strategic reactivity is exploited to construct complex scaffolds. For instance, related 2-bromopyridine (B144113) precursors are used in copper-catalyzed Goldberg reactions to synthesize N-substituted aminopyridines, which are themselves important heterocyclic frameworks. mdpi.com The synthesis of complex β-lactam pharmacophores has been achieved using 2-bromopyridine-4-carboxylic acid, a derivative of the title compound, demonstrating the utility of this scaffold in building strained ring systems through multi-step sequences. researchgate.net The ability to participate in cyclization reactions makes it a valuable starting point for fused heterocycles like thienopyridines and pyrido[2,3-d]pyrimidines. ekb.eg

Scaffold for Novel Pharmacophore Development (focus on chemical structure design, not pharmacology)

In medicinal chemistry, the 2-bromopyridine moiety is a recognized scaffold for the design of novel pharmacophores. This compound provides a robust framework for structure-activity relationship (SAR) studies. The bromine atom serves as a vector for diversification, enabling chemists to systematically modify the molecule by introducing different substituents through cross-coupling reactions to optimize interactions with biological targets. The hydroxyl group on the ethanol side chain can act as a hydrogen bond donor or acceptor, a crucial feature in molecular recognition by enzymes and receptors.

Research based on analogous bromopyridine structures highlights this potential:

Kinase Inhibitors : The pyridine (B92270) core is a common feature in kinase inhibitors, and derivatives of this compound are investigated as precursors for these targeted agents. vulcanchem.comsmolecule.com

β-Secretase 1 (BACE1) Inhibitors : The related compound 1-(4-bromo-2-pyridinyl)ethanone has been utilized in the synthesis of 1,4-oxazine inhibitors of BACE1, an enzyme implicated in Alzheimer's disease. frontierspecialtychemicals.com

Antimycobacterial Agents : A study details the design of 2-Bromo-N-[4-(2-{[2-(substituted phenyl)-3-chloro-4-oxoazetidin-1-yl] amino}-2-oxoethyl) phenyl] pyridine-4-carboxamide derivatives, showcasing how the bromopyridine unit can be incorporated into complex structures to create new pharmacophore classes. researchgate.net

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors : 3,5-disubstituted pyridine rings, synthesized from precursors like 5-bromo nicotinic acid, form the core of potent and selective nNOS inhibitors. acs.org

Table 1: Examples of Pharmacophore Scaffolds Derived from Bromopyridine Precursors

| Precursor Type | Target Scaffold Class | Therapeutic Area (Target) | Research Focus | Reference(s) |

| Bromopyridine Ethanol/Ethanone | 4-(Imidazol-5-yl)pyridine Analogues | Oncology (Kinase Inhibition) | Synthesis of kinase inhibitor precursors | vulcanchem.com |

| 1-(4-Bromo-2-pyridinyl)ethanone | 1,4-Oxazine Derivatives | Neurology (BACE1 Inhibition) | Design of orally bioavailable brain-penetrant leads | frontierspecialtychemicals.com |

| 2-Bromopyridine-4-carboxylic Acid | Azetidinone Derivatives | Infectious Disease (Antimycobacterial) | Construction of novel β-lactam pharmacophores | researchgate.net |

| 5-Bromo Nicotinic Acid | 3,5-Disubstituted Pyridines | Neurology (nNOS Inhibition) | Synthesis of selective enzyme inhibitors | acs.org |

Role in Catalyst Ligand Design and Coordination Chemistry

The structure of this compound is well-suited for the design of novel ligands for coordination chemistry and catalysis. The pyridine nitrogen atom is a classic Lewis basic site for metal coordination. The hydroxyl group of the ethanol moiety can also coordinate to a metal center, potentially forming a stable five-membered chelate ring.

Furthermore, the bromine atom can be displaced by other donor groups, such as phosphines or amines, to create sophisticated bidentate or tridentate ligands. This modular approach allows for the fine-tuning of the ligand's steric and electronic properties to influence the activity and selectivity of a metal catalyst. Research into related bromopyridine ethanones has shown their utility in creating terpyridine ligands for ruthenium-based complexes used as sensitizers in solar cells. frontierspecialtychemicals.com The coordination chemistry of triazolopyridines, which can be synthesized from pyridine precursors, has also been explored, with copper(II) complexes showing interesting structural properties. bohrium.com

Synthesis of Opto-Electronic Materials Components

The pyridine ring, being an electron-deficient aromatic system, is a valuable component in materials designed for opto-electronic applications. When coupled with electron-donating groups (often installed via substitution of the bromine atom), the resulting molecule can exhibit significant intramolecular charge-transfer (ICT) character, which is desirable for applications in nonlinear optics (NLO) and photovoltaics.

Specific research avenues include:

Dye-Sensitized Solar Cells (DSSCs) : Ruthenium sensitizers incorporating terpyridine ligands modified with hexylthiophene units have been synthesized from 1-(4-bromopyridin-2-yl)ethanone. frontierspecialtychemicals.com These dyes are crucial components in DSSCs, responsible for light absorption and electron injection.

Organic Charge-Transfer Crystals : A charge-transfer crystal of 2-amino 5-bromopyridinium L-tartrate was synthesized and shown to be transparent in the entire visible region, a key property for optoelectronic devices. researchgate.net This demonstrates how bromopyridine derivatives can be used to create materials with specific optical properties.

Fluorescent Materials : The synthesis of polysubstituted cyanopyridines via Bohlmann-Rahtz reactions can yield compounds with desirable photophysical properties for use as fluorescent dyes. core.ac.uk The bromopyridine scaffold serves as a versatile entry point to such systems.

The availability of related compounds in "Optical, Semiconductor, and Electronics Grades" further underscores their relevance in this field. americanelements.com

Design of Agrochemical Intermediates and Analogs

The bromopyridine framework is a key structural motif found in a number of commercial agrochemicals. This compound serves as a valuable intermediate for the synthesis of new agrochemical candidates or for creating analogs of existing products to study SAR and potentially discover compounds with improved efficacy or different selectivity profiles. cymitquimica.com

A notable application is in the development of novel fungicides. Research has shown the successful synthesis of a series of 1-methyl-N-(substituted pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, including a 2-bromopyridin-4-yl analog. mdpi.com These compounds were designed and tested for their antifungal activity, highlighting the direct role of the bromopyridine scaffold in constructing potential agrochemicals. The reactivity of the bromine atom allows for its use in coupling reactions to build the final complex pyrazole-carboxamide structure. mdpi.com

Exploration of Biological Interactions and Structure Activity Relationships Sar in Chemical Biology

Investigation of Molecular Target Binding Mechanisms (e.g., enzyme inhibition, receptor modulation)

The biological activity of 1-(2-Bromopyridin-4-yl)ethanol and its derivatives is rooted in their interactions with various molecular targets, including enzymes and receptors. The core structure, featuring a pyridine (B92270) ring, a bromine atom, and an ethanol (B145695) group, allows for a range of binding modes. The bromopyridine moiety can participate in π-π stacking interactions with aromatic residues within a protein's binding pocket, while the ethanol group's hydroxyl and the pyridine's nitrogen atom can act as hydrogen bond donors and acceptors, respectively. smolecule.com These interactions are crucial for modulating the activity of target proteins.

Enzyme Inhibition: Derivatives of bromopyridine have demonstrated inhibitory activity against several enzymes. In a notable example, 3,4-disubstituted pyridine derivatives were developed as potent inhibitors of Cholesterol 24-Hydroxylase (CH24H), an enzyme implicated in neurological conditions. acs.org X-ray crystallography of a related inhibitor complexed with the CH24H enzyme revealed a unique binding mode involving direct coordination to the heme iron and hydrophobic interactions within the enzyme's steroidal cavity. acs.org This suggests that pyridine-based compounds can occupy and block the active sites of metalloenzymes. Further studies have shown that lipophilic phosphonates containing a 5-bromopyridin-2-yl moiety can inhibit 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for many pathogens. nih.gov

Receptor Modulation: Pyridine-based structures are also known to function as modulators of various receptors. For instance, certain derivatives are investigated as androgen receptor (AR) modulators, which could be beneficial in conditions like prostate cancer. google.com The interaction mechanism of similar compounds with receptors like the serotonin (B10506) 5-HT₁A receptor has been explored through computational docking studies, which predict potential binding modes. smolecule.com The ability of the pyridine nucleus to serve as a scaffold for building ligands that interact with histamine (B1213489) receptors and kinase-associated receptors has also been noted, indicating a broad potential for receptor modulation. smolecule.com The presence of both amino and hydroxyl groups in analogous compounds facilitates hydrogen bonding, enhancing their ability to modulate biological pathways by acting as ligands for various receptors.

Structure-Activity Relationship (SAR) Studies for Biological Activity Modulation (e.g., in anti-infective research at a mechanistic level)

Structure-Activity Relationship (SAR) studies on this compound and related pyridine derivatives have provided critical insights into how molecular modifications influence biological activity, particularly in the context of anti-infective research.

The presence and position of the bromine atom on the pyridine ring are significant determinants of activity. Studies on pyridine acylhydrazone derivatives of isopimaric acid revealed that the introduction of halogen atoms, especially a bromine atom at the para-position, improved antimicrobial activity against Streptococcus pneumoniae. tandfonline.comingentaconnect.com In another study concerning pyrazole (B372694) carboxamide derivatives, a compound featuring a 2-bromopyridin-4-yl moiety (specifically, 1-Methyl-N-(2-bromopyridin-4-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide) was synthesized and characterized, highlighting the importance of this fragment in developing new antifungal agents. mdpi.com

SAR analyses of compounds targeting specific enzymes also underscore the importance of the pyridine scaffold. In the development of Cholesterol 24-Hydroxylase (CH24H) inhibitors, replacing a phenyl group with various pyrazoles at the 4-position of the pyridine ring significantly impacted potency. acs.org A 4-methyl-1-pyrazolyl group boosted potency (IC₅₀ = 8.5 nM), whereas a 3-methyl-1-pyrazolyl group led to a drastic decrease in activity (IC₅₀ = 1100 nM), likely due to steric hindrance within the enzyme's binding site. acs.org This demonstrates high sensitivity to the substitution pattern on the heterocyclic system attached to the core pyridine ring.

Furthermore, research on quinoxalinylethylpyridylthioureas as HIV-1 reverse transcriptase inhibitors showed that potency is dependent on the substituents and the nature of the heterocyclic skeleton linked to the ethylpyridyl portion of the molecule. torvergata.it These studies collectively indicate that the pyridine ring, particularly when substituted with a halogen like bromine, serves as a valuable pharmacophore whose biological activity can be finely tuned by modifying its substituents.

| Compound Series | Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| Pyridine acylhydrazones | Antimicrobial (S. pneumoniae) | Introduction of a bromine atom enhanced activity. | tandfonline.comingentaconnect.com |

| 3,4-disubstituted pyridines | CH24H Enzyme Inhibition | Substitution at the 3-position of an attached pyrazole ring significantly decreased activity due to steric hindrance. | acs.org |

| Pyrazole carboxamides | Antifungal | The 2-bromopyridin-4-yl moiety is a key structural component. | mdpi.com |

Chelation and Ion Interaction Studies

The molecular structure of this compound, containing a nitrogen atom in the pyridine ring and an oxygen atom in the ethanol side chain, suggests a potential for chelation and interaction with metal ions. Pyridine and its derivatives are well-known ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. mdpi.com

Research into related structures supports this potential. Schiff bases derived from bromopyridine moieties have been shown to act as effective chelating agents. For example, a Schiff base derived from 2-bromo-6-hydrazinylpyridine (B1342697) and salicylaldehyde, (E)-2-((2-(6-bromopyridin-2-yl)hydrazono)methyl)phenol, was synthesized and subsequently used to form stable complexes with copper(II) and nickel(II). mdpi.com The deprotonation of the phenol (B47542) group and coordination through the imine nitrogen and pyridine nitrogen atoms demonstrate the tridentate chelating capability of this class of ligands. mdpi.com The chelation process can increase the lipophilicity of the molecule, which may enhance its ability to penetrate biological membranes. mdpi.com

In a separate study, triazole derivatives coupled with Schiff bases, including a (E)-1-(2-bromopyridin-4-yl)-N-(1H-1,2,4-triazol-5-yl)methanimine variant, were investigated for their capacity to remove heavy metal ions from aqueous solutions. frontiersin.orgnih.gov These compounds demonstrated a significant ability to chelate a range of divalent and trivalent metal ions, including Pb²⁺, Cd²⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cr³⁺, and Al³⁺, with removal capacities in the range of 42%–60%. frontiersin.org This activity is attributed to the ability of Schiff bases to chelate ions that are essential for various biological processes. nih.gov The formation of a distorted tetrahedral complex between an N-((6-bromopyridin-2-yl)(phenyl)methylidene) ligand and a zinc(II) cation further confirms the ability of bromopyridine-containing structures to coordinate with metal ions. iucr.org

Biofilm Disruption Research at a Molecular Level

Bacterial biofilms present a significant challenge in infectious disease due to their inherent resistance to conventional antibiotics and host immune responses. frontiersin.orgmdpi.com The structure of this compound and its derivatives makes them candidates for anti-biofilm research.

Recent studies have highlighted the potential of bromopyridine-containing compounds to combat biofilms. A series of triazole derivatives coupled with Schiff bases was synthesized and tested for antimicrobial and anti-biofilm properties. frontiersin.orgnih.gov Among these, a derivative featuring a bromopyridine moiety showed promising results. frontiersin.org The lead compound from this series, E10, not only exhibited antimicrobial activity against Escherichia coli and Staphylococcus aureus but also demonstrated a potent anti-biofilm effect. frontiersin.orgnih.gov Mechanistic studies suggested that the compound targets the bacterial membrane, causing disruption that leads to the leakage of intracellular contents like proteins and DNA, ultimately causing bacterial death. frontiersin.org

The chelation properties of such compounds may also contribute to their anti-biofilm activity. Metal ions are crucial for the structural integrity and development of biofilms. By sequestering these ions, chelating agents can disrupt the biofilm matrix. nih.govmdpi.com Metal complexes themselves are being explored as anti-biofilm agents. For example, copper(II) complexes have been shown to inhibit biofilm formation in S. aureus and repress the expression of genes related to quorum sensing, a key communication pathway for biofilm development. mdpi.com While direct studies on this compound are limited, the proven anti-biofilm activity of structurally similar bromopyridine derivatives, acting via membrane disruption and potential ion chelation, provides a strong rationale for its investigation in this area. frontiersin.orgnih.gov

| Compound Class | Target Organism | Proposed Mechanism | Reference |

|---|---|---|---|

| Triazole-Schiff base derivatives | E. coli, S. aureus | Disruption of cell membranes, leading to leakage of intracellular contents. | frontiersin.orgnih.gov |

| Metal Complexes (e.g., Cu(II)) | S. aureus, S. epidermidis | Inhibition of quorum sensing (QS); disruption of biofilm integrity. | mdpi.com |

Probing Cellular Pathways in in vitro Biological Models

Derivatives of this compound have been shown to exert significant effects on cellular pathways, particularly those involved in cell death and proliferation, making them of interest in cancer research.

A key study investigated a novel benzothiazole (B30560) derivative, N-(5-bromopyridin-2-yl)-2-((6-(2-chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide (YLT205), which incorporates a bromopyridine moiety. karger.com This compound was found to induce apoptosis in human colorectal cancer cell lines (HCT116 and SW620) in a dose-dependent manner. The investigation into its mechanism revealed that YLT205 triggers the mitochondrial apoptosis pathway. This was evidenced by several key observations:

Caspase Activation: The compound led to the activation of initiator caspase-9 and executioner caspase-3. karger.com

Bcl-2 Family Modulation: It caused a down-regulation of the anti-apoptotic protein Bcl-2 and an up-regulation of the pro-apoptotic protein Bax. karger.com

Mitochondrial Disruption: YLT205 disrupted the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. karger.com

MAPK Pathway Inhibition: The compound impaired the phosphorylation of p44/42 mitogen-activated protein kinase (MAPK), a pathway often involved in cell survival and proliferation. karger.com

Similarly, a series of 4,6-dihydrazone pyrimidine (B1678525) derivatives containing a 6-bromopyridin-2-yl fragment were synthesized and evaluated for antitumor activity. mdpi.com The most promising compounds, 10a and 10f, induced early apoptosis in BGC-823 gastric cancer cells. Further mechanistic studies showed that these compounds could significantly increase the levels of cellular reactive oxygen species (ROS) and interact with DNA, suggesting multiple pathways for their cytotoxic effects. mdpi.com These findings demonstrate that compounds containing the bromopyridine scaffold can effectively probe and modulate critical cellular pathways related to apoptosis and cell survival in cancer models. karger.commdpi.com

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of synthetic methodologies for 1-(2-Bromopyridin-4-yl)ethanol and its derivatives is crucial for its broader application. Current strategies often rely on classical reactions such as the Grignard addition to a corresponding aldehyde or the reduction of a ketone precursor. vulcanchem.comvulcanchem.com While effective, these methods present opportunities for improvement in terms of efficiency, safety, and environmental impact.

Future research will likely focus on several key areas:

Flow Chemistry: The adaptation of synthetic routes to continuous flow reactors can offer significant advantages. For related processes, microreactor trials have demonstrated remarkably high yields with short residence times, showcasing the potential for enhanced throughput and safety.

Catalytic Systems: Exploring novel catalytic systems for the synthesis of pyridine (B92270) derivatives is a promising direction. This includes the development of more efficient and selective catalysts for cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is pivotal for creating complex molecular architectures from bromopyridine precursors. thieme-connect.commdpi.com

Green Chemistry Metrics: A greater emphasis on sustainability will drive the adoption of greener synthetic protocols. This involves replacing hazardous solvents with more benign alternatives like cyclopentyl methyl ether (CPME) and minimizing waste through optimized reaction conditions and one-pot procedures. acs.org The goal is to improve metrics like the E-factor (Environmental factor) and Process Mass Intensity (PMI).

| Synthesis Strategy | Potential Advantages | Relevant Precursors/Analogs |

| Grignard Reaction | Direct C-C bond formation | 2-Bromopyridine-4-carbaldehyde, Methyl magnesium bromide vulcanchem.comvulcanchem.com |

| Ketone Reduction | Milder reaction conditions | 1-(2-Bromopyridin-4-yl)ethanone (B1283064), Sodium borohydride (B1222165) vulcanchem.com |

| Flow Chemistry | High yield, short reaction time, improved safety | (6-Bromopyridin-2-yl)ethanol analogs |

| Suzuki Coupling | Efficient C-C bond formation for complex derivatives | Arylboronic acids, N-[5-bromo-2-methylpyridine-3-yl]acetamide mdpi.com |

Expansion of Reactivity Profiles for New Chemical Transformations

The dual functionality of this compound provides a rich platform for chemical exploration. The bromine atom serves as a handle for cross-coupling and nucleophilic substitution reactions, while the ethanol (B145695) group can undergo oxidation, reduction, and esterification. vulcanchem.comvulcanchem.com

Emerging research will aim to:

Exploit the Bromine Handle: The bromine atom is a key reactive site, enabling participation in various palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination. vulcanchem.commdpi.com This allows for the introduction of a wide array of aryl, alkyl, and amino substituents, generating libraries of novel compounds. vulcanchem.com

Transform the Ethanol Moiety: The secondary alcohol can be oxidized to the corresponding ketone, 1-(2-bromopyridin-4-yl)ethanone, using reagents like chromium trioxide or potassium permanganate (B83412). smolecule.com This ketone itself is a valuable intermediate. cymitquimica.comcymitquimica.com Conversely, the hydroxyl group can be modified to create ethers or esters, altering the compound's physical and chemical properties.

Stereoselective Synthesis: The chiral center at the carbon bearing the hydroxyl group presents an opportunity for developing enantioselective reactions. vulcanchem.com Future work could focus on asymmetric reductions of the corresponding ketone or kinetic resolutions of the racemic alcohol to access enantiopure forms, which are highly valuable in medicinal chemistry.

| Reaction Type | Reagents | Major Product(s) |

| Oxidation | Potassium permanganate, Chromium trioxide | 1-(2-Bromopyridin-4-yl)ethanone smolecule.com |

| Nucleophilic Substitution | Amines, Thiols | Various substituted pyridine derivatives vulcanchem.com |

| Reduction (of Bromine) | Lithium aluminum hydride | 1-(Pyridin-4-yl)ethanol vulcanchem.comsmolecule.com |

| Suzuki Cross-Coupling | Arylboronic acids, Pd catalyst | Aryl-substituted pyridine ethanols mdpi.com |

Advanced Computational Modeling for Predictive Molecular Design

Computational chemistry is an increasingly indispensable tool for accelerating chemical research. For compounds like this compound, computational modeling can provide deep insights into molecular properties and reactivity, guiding experimental design.

Future applications include:

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, molecular geometry, and reactivity of the compound. acs.org This can help predict the most likely sites for electrophilic or nucleophilic attack and understand the mechanisms of various reactions.

Molecular Docking: In the context of drug discovery, molecular docking studies can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. This allows for the rational design of new potential therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual derivatives and calculating their physicochemical properties, QSAR models can be built to correlate molecular structure with specific activities or properties. This enables the predictive design of molecules with desired characteristics before undertaking extensive synthetic work.

Exploration in Advanced Materials Science (e.g., Metal-Organic Frameworks, polymers, supramolecular assemblies)

The structural motifs present in this compound make it an attractive candidate as a building block (linker or ligand) for advanced materials.

Metal-Organic Frameworks (MOFs): Pyridine-containing ligands are widely used in the construction of MOFs due to the coordinating ability of the nitrogen atom. chemscene.comresearchgate.net The hydroxyl group of this compound could also participate in coordination or serve as a site for post-synthetic modification within a MOF structure. The bromine atom offers a reactive handle for further functionalization.

Polymers: The hydroxyl group allows the molecule to be incorporated into polymers, such as polyesters or polyethers. The pyridine ring and bromine atom would then be pendant groups along the polymer chain, imparting specific properties like thermal stability, conductivity, or chemical reactivity to the final material. The potential for polymer synthesis has been noted for analogous structures.

Supramolecular Assemblies: The hydrogen-bonding capability of the hydroxyl group and the potential for π-π stacking interactions involving the pyridine ring make this compound a candidate for designing self-assembling supramolecular structures and liquid crystals. smolecule.com

Integration into Multi-Functional Chemical Systems and Hybrid Materials

The versatility of this compound allows for its integration into more complex molecular systems where multiple chemical functionalities work in concert.

Research in this area could involve:

Organic-Inorganic Hybrid Materials: This compound can act as a bridge between organic and inorganic components. researchgate.net For example, it could be used to functionalize the surface of nanoparticles or silica, creating hybrid materials with tailored properties for applications in catalysis or sensing. chemscene.com

Tandem and Cascade Reactions: Designing multi-step reaction sequences where this compound or its derivatives undergo sequential transformations in a single pot is a key goal for synthetic efficiency. This leverages its multiple reactive sites to rapidly build molecular complexity.

Bioconjugation: The ability to selectively functionalize the molecule at either the bromine or hydroxyl position makes it a potential linker for bioconjugation, attaching it to biomolecules like proteins or DNA to create probes or therapeutic conjugates.